Apatinib metabolite M1-1

VEGFR-2 inhibition Kinase selectivity Pharmacology

Researchers conducting apatinib DDI or PK/PD studies require a validated M1-1 reference standard that cannot be substituted by M1-2 or M1-6. Apatinib metabolite M1-1 (cis-3-hydroxy-apatinib) offers: • VEGFR-2 IC50 19.2 nM with 2.4× selectivity over PDGFR-β and 6.5× over c-kit • Defined CYP Ki: CYP3A4/5 1.340 μM, CYP2D6 2.046 μM, CYP2C9 0.998 μM • Validated LC-MS/MS with LLOQ 3.00 ng/mL for bioanalytical method development Supplied with analytical documentation for immediate calibrator/QC preparation.

Molecular Formula C24H23N5O2
Molecular Weight 413.5 g/mol
CAS No. 1376710-38-1
Cat. No. B15190955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatinib metabolite M1-1
CAS1376710-38-1
Molecular FormulaC24H23N5O2
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
InChIInChI=1S/C24H23N5O2/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31)/t20-,24+/m1/s1
InChIKeyPIRKQCNHXCEZRZ-YKSBVNFPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apatinib Metabolite M1-1 Overview


Apatinib metabolite M1-1 (CAS 1376710-38-1), also known as cis-3-hydroxy-apatinib, is the major circulating metabolite of the selective VEGFR-2 inhibitor apatinib. As an active metabolite, M1-1 retains measurable but attenuated kinase inhibitory activity compared to the parent drug, with a VEGFR-2 IC50 of 19.2 nM and plasma protein binding of 90.1% [1]. M1-1 exhibits distinct CYP450 inhibition profiles, including noncompetitive inhibition of CYP3A4/5 (Ki = 1.340 μM) and competitive inhibition of CYP2D6 (Ki = 2.046 μM) and CYP2B6 (Ki = 12.280 μM) [2], making it essential for drug-drug interaction studies and pharmacokinetic/pharmacodynamic modeling in oncology research.

Why Apatinib M1-1 Is Irreplaceable


Apatinib metabolite M1-1 possesses a unique combination of attenuated VEGFR-2 inhibitory potency (IC50 = 19.2 nM) and differential CYP450 enzyme inhibition constants that cannot be reproduced by other apatinib metabolites (e.g., M1-2, M1-6) or the parent compound itself. While M1-2 exhibits significantly weaker VEGFR-2 inhibition (IC50 = 179 nM) [1], and M1-6 shows even lower potency (IC50 = 265 nM) [1], M1-1 retains sufficient activity to contribute 5.42–19.3% of the parent drug's overall pharmacological activity [2]. Additionally, M1-1 demonstrates distinct CYP inhibition Ki values—particularly for CYP3A4/5 (Ki = 1.340 μM, noncompetitive) and CYP2D6 (Ki = 2.046 μM, competitive) [3]—that differ from M1-2, making M1-1 an irreplaceable analytical reference standard and a required component in pharmacokinetic studies, drug-drug interaction assessments, and bioanalytical method validation.

Apatinib M1-1 vs. Parent & Metabolites


VEGFR-2 Inhibitory Potency

Apatinib metabolite M1-1 exhibits a VEGFR-2 IC50 of 19.2 nM, representing a 10-fold reduction in potency compared to parent apatinib (IC50 = 1.90 nM) but a 9.3-fold greater potency than the diastereomeric metabolite M1-2 (IC50 = 179 nM) [1]. This intermediate potency profile distinguishes M1-1 as a partially active metabolite that retains measurable VEGFR-2 engagement.

VEGFR-2 inhibition Kinase selectivity Pharmacology

Pharmacological Activity Index

Using the pharmacological activity index (PAI) calculation—which integrates steady-state AUC, protein binding, and IC50 values—M1-1 contributes 5.42–19.3% of the overall pharmacological activity of apatinib in humans, whereas M1-2 and M1-6 each contribute less than 1% [1]. This quantitative difference establishes M1-1 as the only active circulating metabolite with meaningful contribution to VEGFR-2 inhibition.

Pharmacological activity index Metabolite contribution PK/PD

Steady-State Exposure Comparison

At steady state in humans, the systemic exposure (AUC) of M1-1 reaches 56% of parent apatinib exposure, exceeding that of M1-2 (22%) and M1-6 (32%) [1]. This quantitative hierarchy—M1-1 > M1-6 > M1-2—defines M1-1 as the predominant active metabolite in circulation and a necessary analyte in any comprehensive pharmacokinetic study of apatinib.

Pharmacokinetics Steady-state exposure Bioanalysis

CYP450 Inhibition Profile

M1-1 demonstrates distinct CYP450 inhibition constants that differ from both parent apatinib and metabolite M1-2. In human liver microsomes, M1-1 exhibits noncompetitive inhibition of CYP3A4/5 (Ki = 1.340 μM), competitive inhibition of CYP2D6 (Ki = 2.046 μM) and CYP2B6 (Ki = 12.280 μM), and mixed-type inhibition of CYP2C9 (Ki = 0.998 μM) [1]. M1-2 shows different inhibition mechanisms and Ki values, including competitive inhibition of CYP2C9 (Ki = 0.560 μM) and CYP2D6 (Ki = 4.377 μM) [1].

CYP450 inhibition Drug-drug interaction Enzyme kinetics

PDGFR-β & c-kit Selectivity Profile

M1-1 exhibits a distinct selectivity profile across VEGFR-2, PDGFR-β, and c-kit compared to parent apatinib. Parent apatinib shows balanced inhibition of VEGFR-2 (IC50 = 1.90 nM), PDGFR-β (IC50 = 16.5 nM), and c-kit (IC50 = 12.9 nM), with selectivity ratios (vs. VEGFR-2) of 8.7× and 6.8×, respectively [1]. M1-1 demonstrates reduced activity against PDGFR-β (IC50 = 46.9 nM, 2.4× selectivity) and c-kit (IC50 = 125 nM, 6.5× selectivity) [1]. This altered selectivity profile distinguishes M1-1 as a more VEGFR-2-preferring agent than the parent compound.

Kinase selectivity PDGFR-β c-kit

Apatinib M1-1 Applications


TDM Bioanalytical Method Development

Given that M1-1 achieves steady-state exposure equal to 56% of parent apatinib AUC and contributes 5.42–19.3% of total pharmacological activity [1], any validated LC-MS/MS method for apatinib therapeutic drug monitoring must include M1-1 as a quantitative analyte. M1-1 reference standard is required for calibrator and QC sample preparation, matrix effect assessment, and cross-validation against other metabolites (M1-2, M1-6). The lower limit of quantification (LLOQ) of 3.00 ng/mL has been established for M1-1 using protein precipitation and gradient LC-MS/MS [2], providing a validated benchmark for method development.

CYP450-Mediated DDI Assessment

M1-1 is essential for in vitro DDI studies evaluating apatinib's interaction potential with co-administered drugs. M1-1 exhibits noncompetitive inhibition of CYP3A4/5 (Ki = 1.340 μM), competitive inhibition of CYP2D6 (Ki = 2.046 μM), and mixed-type inhibition of CYP2C9 (Ki = 0.998 μM) in human liver microsomes [3]. These Ki values are distinct from M1-2, which shows competitive CYP2C9 inhibition (Ki = 0.560 μM) and weaker CYP2D6 inhibition (Ki = 4.377 μM) [3]. Regulatory DDI risk assessment per FDA and EMA guidance requires metabolite-specific inhibition data when metabolite exposure exceeds 25% of parent AUC; M1-1 (56% exposure) meets this threshold and must be studied independently of parent apatinib.

PK/PD Exposure-Response Modeling

M1-1 is the only apatinib metabolite that contributes meaningfully to overall VEGFR-2 pharmacological activity (PAI = 5.42–19.3%), while M1-2 and M1-6 each contribute <1% [1]. PK/PD models that incorporate M1-1 plasma concentrations can improve the accuracy of exposure-response predictions in oncology clinical trials. M1-1 reference material is required to generate calibration curves for quantifying M1-1 in patient plasma samples, enabling population PK modeling and covariate analysis of M1-1 exposure vs. efficacy/toxicity endpoints.

Kinase Selectivity Profiling

M1-1 exhibits a VEGFR-2 IC50 of 19.2 nM with 2.4× selectivity over PDGFR-β (IC50 = 46.9 nM) and 6.5× selectivity over c-kit (IC50 = 125 nM) [1]. In contrast, parent apatinib shows IC50 values of 1.90 nM (VEGFR-2), 16.5 nM (PDGFR-β), and 12.9 nM (c-kit) [1]. Researchers investigating the relative contribution of VEGFR-2 vs. PDGFR-β/c-kit inhibition to anti-angiogenic efficacy and toxicity can use M1-1 as a more VEGFR-2-selective tool compound compared to the parent drug, which has broader kinase inhibition. M1-1 procurement enables direct side-by-side kinase panel screening and cellular selectivity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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